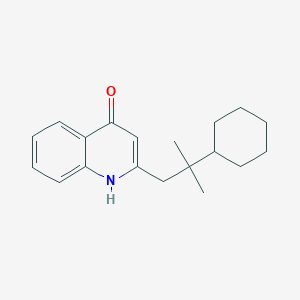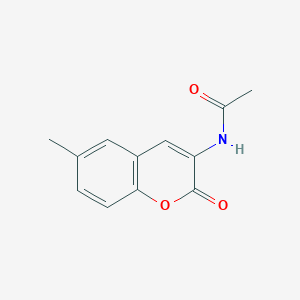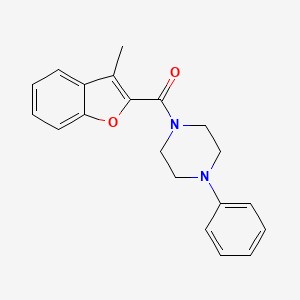![molecular formula C21H26N4O2 B5672307 N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide](/img/structure/B5672307.png)
N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyl group, a pyridyl-substituted piperazine ring, and a pentanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the pyridyl group through nucleophilic substitution. The benzyl group is then added via a benzylation reaction, and the final step involves the formation of the pentanamide backbone through amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic rings or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]butanamide
- N-benzyl-5-oxo-5-[4-(3-pyridyl)piperazino]pentanamide
- N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]hexanamide
Uniqueness
N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-benzyl-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-20(23-17-18-7-2-1-3-8-18)10-6-11-21(27)25-15-13-24(14-16-25)19-9-4-5-12-22-19/h1-5,7-9,12H,6,10-11,13-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBZHDRJNJKOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-fluorophenyl)-N-[(5-methyl-1H-imidazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5672229.png)
![N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5672248.png)
![4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B5672255.png)

![3-ethyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5672262.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5672264.png)
![2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5672270.png)

![5-(dimethylamino)-2-{2-[6-(methylthio)-3,4-dihydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5672284.png)
![1-methyl-3-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5672295.png)
![2-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5672313.png)
![2-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-4-quinolinecarboxylic acid](/img/structure/B5672317.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5672327.png)

